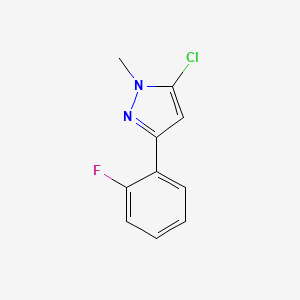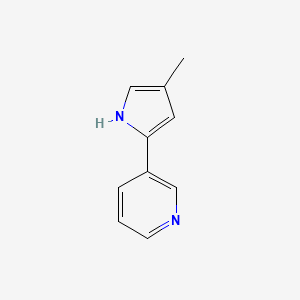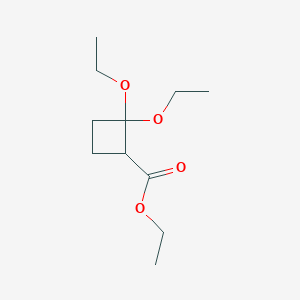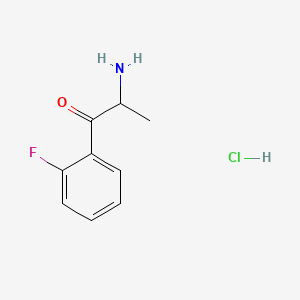![molecular formula C21H18N3O3+ B13688171 1-[2-(4-Benzamidophenyl)-2-oxoethyl]-3-carbamoylpyridin-1-ium](/img/structure/B13688171.png)
1-[2-(4-Benzamidophenyl)-2-oxoethyl]-3-carbamoylpyridin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-Benzamidophenyl)-2-oxoethyl]-3-carbamoylpyridin-1-ium is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide group, a pyridinium ion, and a carbamoyl group, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Benzamidophenyl)-2-oxoethyl]-3-carbamoylpyridin-1-ium typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzamide with 2-bromoacetophenone to form an intermediate, which is then reacted with nicotinamide in the presence of a suitable base to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(4-Benzamidophenyl)-2-oxoethyl]-3-carbamoylpyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or pyridinium moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-[2-(4-Benzamidophenyl)-2-oxoethyl]-3-carbamoylpyridin-1-ium has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[2-(4-Benzamidophenyl)-2-oxoethyl]-3-carbamoylpyridin-1-ium involves its interaction with specific molecular targets. The benzamide group can form hydrogen bonds with proteins, while the pyridinium ion can interact with nucleic acids or other charged biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl substituted Benzimidazole derivatives: Known for their antiproliferative and antimicrobial activities.
Thiophene derivatives: Exhibiting a variety of pharmacological properties.
Benzanilides: Aromatic compounds with anilide groups, used in various chemical applications.
Uniqueness
1-[2-(4-Benzamidophenyl)-2-oxoethyl]-3-carbamoylpyridin-1-ium stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C21H18N3O3+ |
|---|---|
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
1-[2-(4-benzamidophenyl)-2-oxoethyl]pyridin-1-ium-3-carboxamide |
InChI |
InChI=1S/C21H17N3O3/c22-20(26)17-7-4-12-24(13-17)14-19(25)15-8-10-18(11-9-15)23-21(27)16-5-2-1-3-6-16/h1-13H,14H2,(H2-,22,23,25,26,27)/p+1 |
Clé InChI |
XJRCJIDCFDOMNF-UHFFFAOYSA-O |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C[N+]3=CC=CC(=C3)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Oxa-2-thiaspiro[4.5]decan-9-ol](/img/structure/B13688095.png)

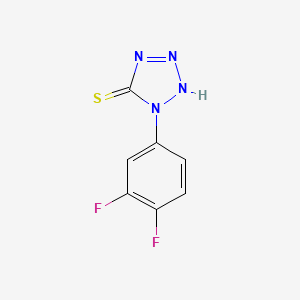

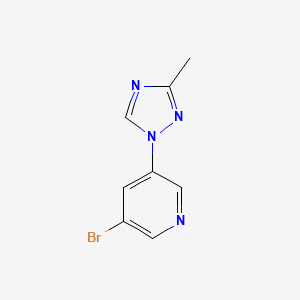

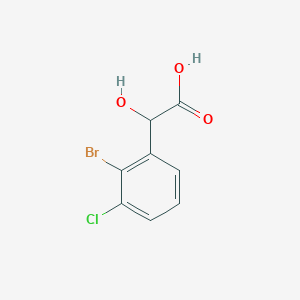
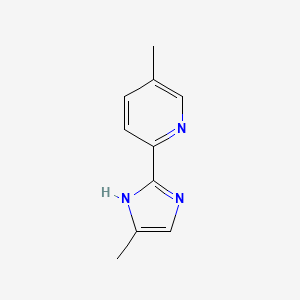
![3-[(6-Bromo-1-methyl-3-indazolyl)amino]propanoic Acid](/img/structure/B13688130.png)
